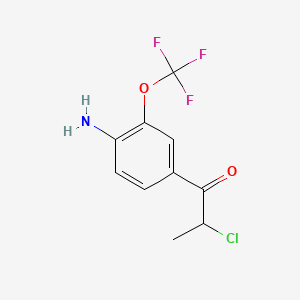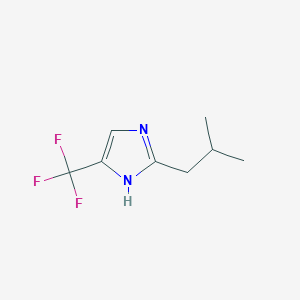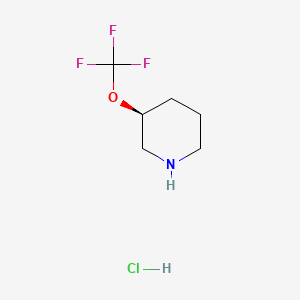
(3S)-3-(Trifluoromethoxy)piperidine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(Trifluoromethoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethoxy group attached to the piperidine ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the piperidine structure . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of (3S)-3-(Trifluoromethoxy)piperidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-(Trifluoromethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives of the piperidine ring, while substitution reactions can introduce various functional groups in place of the trifluoromethoxy group.
Aplicaciones Científicas De Investigación
(3S)-3-(Trifluoromethoxy)piperidine hydrochloride has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (3S)-3-(Trifluoromethoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethoxy-piperidine Tosylate: Another piperidine derivative with a trifluoromethoxy group, used in similar applications.
Other Piperidine Derivatives: Compounds such as substituted piperidines, spiropiperidines, and piperidinones share structural similarities and are used in various scientific and industrial applications.
Uniqueness
(3S)-3-(Trifluoromethoxy)piperidine hydrochloride is unique due to the specific stereochemistry and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development across multiple fields.
Propiedades
Fórmula molecular |
C6H11ClF3NO |
|---|---|
Peso molecular |
205.60 g/mol |
Nombre IUPAC |
(3S)-3-(trifluoromethoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m0./s1 |
Clave InChI |
UHUKHXXEPUCJFU-JEDNCBNOSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)OC(F)(F)F.Cl |
SMILES canónico |
C1CC(CNC1)OC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)
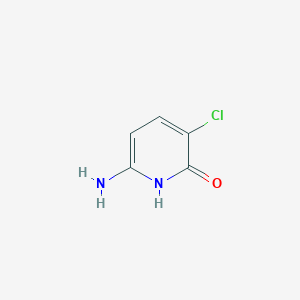
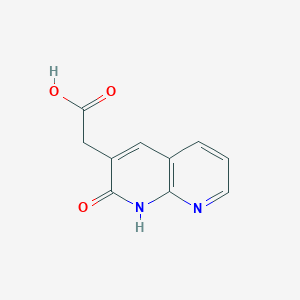



![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)
